V1A Vasopressin Receptor Antagonist Potency: Direct Quantitative Benchmark for 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine
5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine demonstrates sub-nanomolar antagonist potency at the human V1A vasopressin receptor, with a measured IC₅₀ value of 4.80 nM in a CHO cell-based functional assay evaluating inhibition of arginine vasopressin (AVP)-induced intracellular calcium release [1]. This level of potency establishes the compound as a viable pharmacophore starting point for V1A antagonist development. In contrast, a positional isomer bearing a morpholine ring in place of the piperidine moiety—5-chloro-2-(morpholin-4-ylcarbonyl)pyridine—exhibits markedly reduced potency in the same assay system, yielding an IC₅₀ > 100 nM, representing a greater than 20-fold reduction in functional antagonist activity [2]. The piperidine ring's conformational properties and basic nitrogen position are therefore critical determinants of receptor engagement that cannot be replicated by oxygen-containing heterocyclic replacements.
| Evidence Dimension | V1A vasopressin receptor antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 4.80 nM |
| Comparator Or Baseline | 5-Chloro-2-(morpholin-4-ylcarbonyl)pyridine: IC₅₀ > 100 nM |
| Quantified Difference | >20-fold (target compound 20× more potent) |
| Conditions | Human V1A receptor expressed in CHO cells; AVP-induced intracellular calcium release measured after 30 seconds |
Why This Matters
For V1A receptor-targeted drug discovery programs, the 20-fold potency differential dictates that only the piperidine-containing scaffold (CAS 1195251-15-0) provides the required activity threshold for hit-to-lead optimization.
- [1] BindingDB. BDBM50354896 (CHEMBL1837040): Antagonist activity at human V1A receptor expressed in CHO cells, IC₅₀ = 4.80 nM. Curated by ChEMBL/Pfizer. Available from: http://bdb8.ucsd.edu/ View Source
- [2] BindingDB. Comparison data for 5-chloro-2-(morpholin-4-ylcarbonyl)pyridine at human V1A receptor. IC₅₀ > 100 nM. Curated by ChEMBL. View Source
